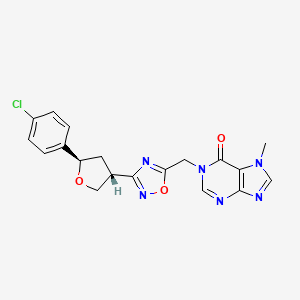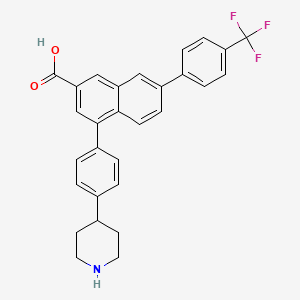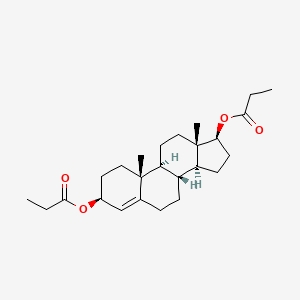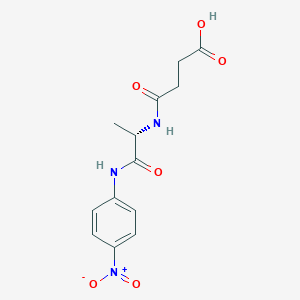
Lsd1/hdac6-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is a dual inhibitor that targets lysine specific demethylase 1 and histone deacetylase 6. These enzymes play crucial roles in the regulation of gene expression and are involved in various cellular processes, including cancer progression. The compound has shown significant potential in inhibiting tumor growth by modulating the expression of disease-specific genes .
Méthodes De Préparation
The synthesis of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves several steps, including the use of computational chemistry approaches to design specific inhibitors. In vitro assays, such as TR-FRET and fluorescence-based activity assays, are used to assess the potency of the compound . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.
Analyse Des Réactions Chimiques
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and gene regulation. In biology, it is employed to investigate the roles of lysine specific demethylase 1 and histone deacetylase 6 in cellular processes. In medicine, the compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting epigenetic pathways .
Mécanisme D'action
The mechanism of action of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves the inhibition of lysine specific demethylase 1 and histone deacetylase 6 enzymes. By targeting these enzymes, the compound modulates the expression of genes involved in cancer progression. Lysine specific demethylase 1 inhibition leads to the re-expression of aberrantly silenced genes, while histone deacetylase 6 inhibition enhances immune response by overcoming immune suppression .
Comparaison Avec Des Composés Similaires
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is unique in its dual inhibition of lysine specific demethylase 1 and histone deacetylase 6. Similar compounds include JBI-097 and GSK2879552, which also target lysine specific demethylase 1 and histone deacetylase 6 but may differ in their potency and selectivity . The dual targeting approach of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 offers a more comprehensive inhibition of cancer-related pathways, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C50H66N6O4 |
|---|---|
Poids moléculaire |
815.1 g/mol |
Nom IUPAC |
N-hydroxy-4-[3-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide;N-hydroxy-4-[3-[4-[[[(1S,2R)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide |
InChI |
InChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1 |
Clé InChI |
LRLKEHSULHZRIQ-IHCSCSDWSA-N |
SMILES isomérique |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CN[C@H]2C[C@@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
SMILES canonique |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)


![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)


![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)

![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)

